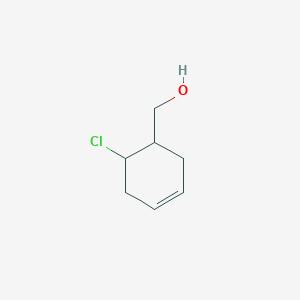
(6-Chlorocyclohex-3-en-1-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Chlorocyclohex-3-en-1-yl)methanol is an organic compound characterized by a cyclohexene ring substituted with a chlorine atom and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chlorocyclohex-3-en-1-yl)methanol typically involves the chlorination of cyclohexene followed by a hydroxymethylation reaction. One common method includes:
Chlorination: Cyclohexene is reacted with chlorine gas in the presence of a catalyst such as ferric chloride to produce 6-chlorocyclohexene.
Hydroxymethylation: The 6-chlorocyclohexene is then subjected to a hydroxymethylation reaction using formaldehyde and a base such as sodium hydroxide to yield this compound.
Industrial Production Methods
Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are often employed.
Chemical Reactions Analysis
Types of Reactions
(6-Chlorocyclohex-3-en-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to (6-Chlorocyclohex-3-en-1-yl)methane using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in the presence of a polar aprotic solvent.
Major Products Formed
Oxidation: (6-Chlorocyclohex-3-en-1-yl)carboxylic acid.
Reduction: (6-Chlorocyclohex-3-en-1-yl)methane.
Substitution: (6-Aminocyclohex-3-en-1-yl)methanol or (6-Thiocyclohex-3-en-1-yl)methanol.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6-Chlorocyclohex-3-en-1-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: Similar structure but lacks the chlorine atom.
Cyclohexene: Similar structure but lacks the hydroxymethyl group.
Chlorocyclohexane: Similar structure but lacks the double bond and hydroxymethyl group.
Properties
CAS No. |
143837-37-0 |
|---|---|
Molecular Formula |
C7H11ClO |
Molecular Weight |
146.61 g/mol |
IUPAC Name |
(6-chlorocyclohex-3-en-1-yl)methanol |
InChI |
InChI=1S/C7H11ClO/c8-7-4-2-1-3-6(7)5-9/h1-2,6-7,9H,3-5H2 |
InChI Key |
YKPNQAMLYLGKAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC(C1CO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


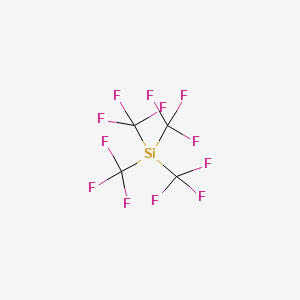
![Benzoic acid, 2-[(methylthio)methyl]-4-(trifluoromethyl)-, methyl ester](/img/structure/B12559406.png)
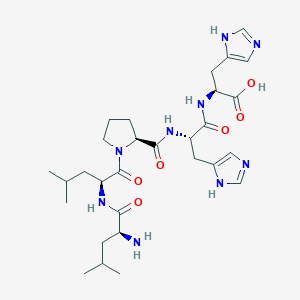
![4-{(E)-[4-(Heptafluoropropyl)phenyl]diazenyl}-N,N-dimethylaniline](/img/structure/B12559427.png)
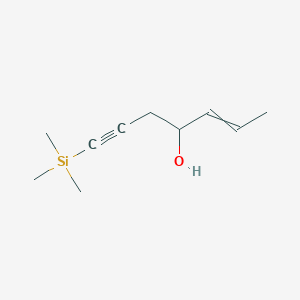
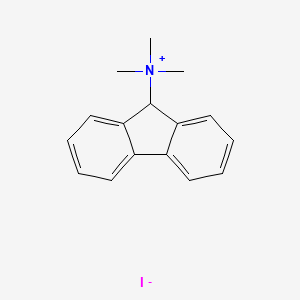
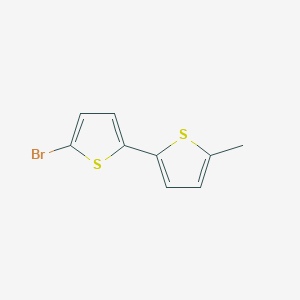
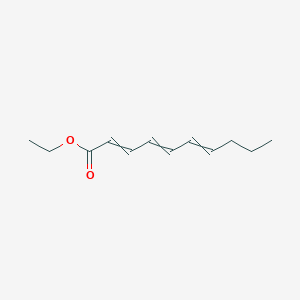
![3-[(2-Methylacryloyl)oxy]propyl 3-oxobutanoate](/img/structure/B12559449.png)
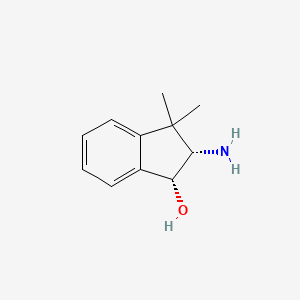


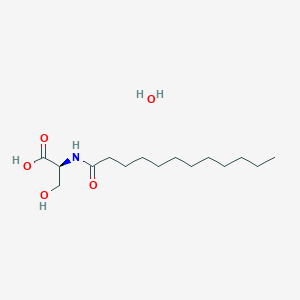
![[(Dichlorostannanediyl)bis(methylene)]bis[dimethyl(phenyl)silane]](/img/structure/B12559490.png)
